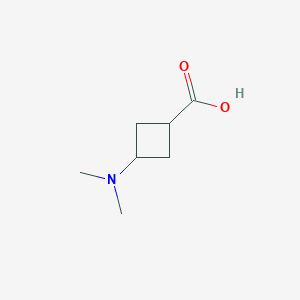
2,3-Dichloro-5-methylthiophenol
Descripción general
Descripción
2,3-Dichloro-5-methylthiophenol, or 2,3-DCMTP, is an organosulfur compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for a variety of purposes, including synthesis, purification, and analysis of organic compounds. In addition, it has been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
2,3-DCMTP has a wide range of applications in scientific research, including the synthesis of organic compounds, purification of organic compounds, and analysis of organic compounds. It has also been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. 2,3-DCMTP has been used to study the effects of oxidative stress on cell signaling pathways and has been used to study the effects of oxidative stress on the expression of genes involved in cell death and survival. In addition, it has been used to investigate the mechanisms of action of drugs and to study the metabolism of drugs.
Mecanismo De Acción
2,3-DCMTP is an organosulfur compound that acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit the activity of enzymes involved in the oxidation of lipids, proteins, and nucleic acids, and to inhibit the formation of reactive oxygen species. In addition, 2,3-DCMTP has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Efectos Bioquímicos Y Fisiológicos
2,3-DCMTP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 2,3-DCMTP has been shown to have neuroprotective effects, as well as protective effects against oxidative stress-induced damage to cells. Furthermore, 2,3-DCMTP has been shown to have protective effects against the development of cancer, as well as protective effects against the progression of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-DCMTP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions in laboratory animals. One of its limitations is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of 2,3-DCMTP are vast and the possibilities for future research are numerous. Some potential future directions for research include further investigation into its anti-inflammatory, anti-oxidant, and anti-apoptotic effects; further investigation into its neuroprotective effects; further investigation into its protective effects against oxidative stress-induced damage to cells; further investigation into its protective effects against the development of cancer; and further investigation into its protective effects against the progression of Alzheimer’s disease. In addition, further research into the synthesis and purification of 2,3-DCMTP, as well as its potential applications in drug design and development, may also be beneficial.
Propiedades
IUPAC Name |
2,3-dichloro-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNCMTVSFCRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylthiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)


![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)





![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
